

comparing spectroscopic data of 5-Ethylpyridin-2-ol with literature values

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Compound of Interest

Compound Name: **5-Ethylpyridin-2-ol**

Cat. No.: **B1342688**

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A Comparative Guide to the Spectroscopic Analysis of 5-Ethylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the comparison of experimentally obtained spectroscopic data of **5-Ethylpyridin-2-ol** with established literature values. Due to the tautomeric nature of 2-pyridones, where **5-ethylpyridin-2-ol** can exist in equilibrium with 5-ethyl-2-hydroxypyridine, careful spectroscopic analysis is crucial for unambiguous characterization. This guide outlines the standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and presents a clear workflow for a rigorous comparative analysis.

While a comprehensive set of literature values for **5-Ethylpyridin-2-ol** is not readily available in publicly accessible databases, this guide offers a template for researchers to populate with data from scientific literature or their own established reference standards.

Data Presentation: A Comparative Table

The following table provides a structured format for comparing experimental spectroscopic data with literature values. Researchers should populate the "Literature Value" column with data obtained from reliable sources.

Spectroscopic Data	Experimental Value	Literature Value	Notes/Observations
¹ H NMR (ppm)			
δ H-3			
δ H-4			
δ H-6			
δ -CH ₂ - (ethyl)			
δ -CH ₃ (ethyl)			
δ N-H			
¹³ C NMR (ppm)			
δ C-2			
δ C-3			
δ C-4			
δ C-5			
δ C-6			
δ -CH ₂ - (ethyl)			
δ -CH ₃ (ethyl)			
IR (cm ⁻¹)			
ν O-H			
ν N-H			
ν C=O			
ν C=C			
ν C-H (aromatic)			
ν C-H (aliphatic)			
Mass Spectrometry (m/z)			

[Molecular Ion \[M\]⁺](#)

[Key Fragment Ions](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a standard for obtaining reliable and reproducible data for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the **5-Ethylpyridin-2-ol** sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire the proton spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire the carbon spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the

internal standard (TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
 - Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record the spectrum over a typical range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **5-Ethylpyridin-2-ol**.

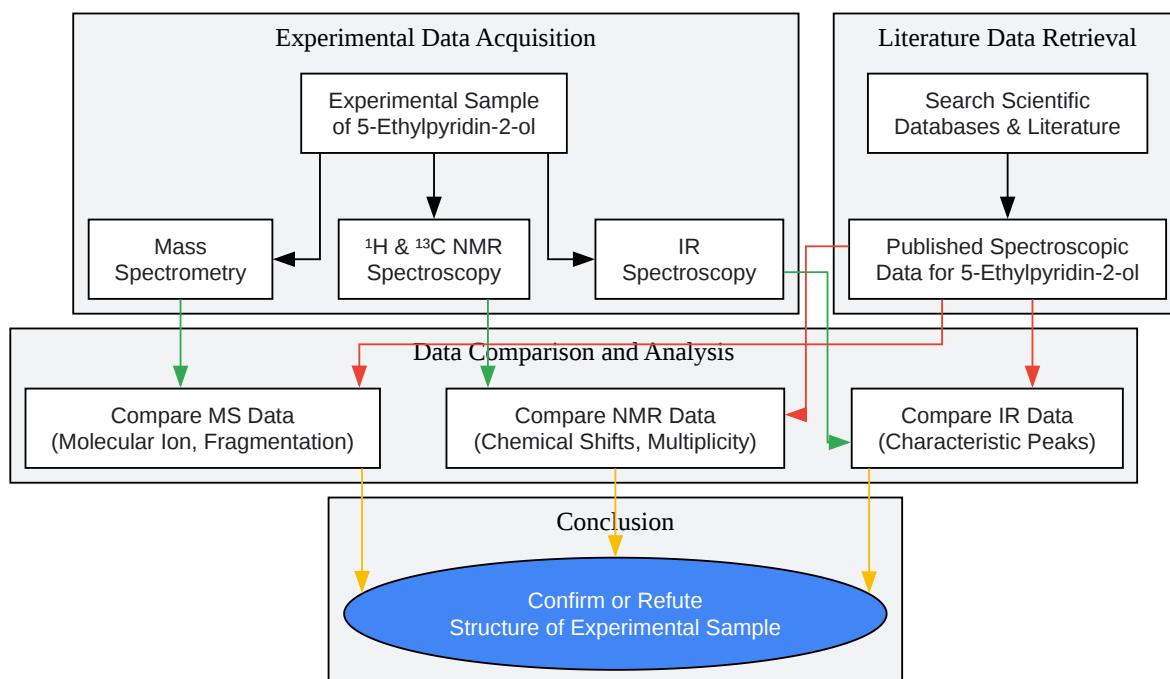
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, such as one with electron ionization (EI) or electrospray ionization (ESI).
- Sample Introduction: Introduce the sample into the ion source. This can be done via direct insertion for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
- Data Acquisition:

- EI-MS: Use a standard electron energy of 70 eV.
- ESI-MS: Optimize the spray voltage and other source parameters for the analyte.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Compare the fragmentation pattern with expected pathways for the structure of **5-Ethylpyridin-2-ol**.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the experimental spectroscopic data of **5-Ethylpyridin-2-ol** with literature values.



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Caption: Workflow for comparing experimental and literature spectroscopic data.

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